2-Bromo-4-chloro-3-fluoropyridine
Overview
Description
2-Bromo-4-chloro-3-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are replaced by bromine, chlorine, and fluorine atoms, respectively. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with bromine. This reaction can be carried out using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium hydroxide (NaOH) are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound .
Scientific Research Applications
2-Bromo-4-chloro-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-fluoropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions by making the ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-chloro-3-fluoropyridine
- 2-Chloro-3-fluoro-4-bromopyridine
Uniqueness
2-Bromo-4-chloro-3-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .
Biological Activity
2-Bromo-4-chloro-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, serves as a valuable building block for the synthesis of various bioactive molecules. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in drug development.
- Molecular Formula : CHBrClF
- Molecular Weight : 175.99 g/mol
- Density : 1.7 ± 0.1 g/cm³
- Boiling Point : 188.8 ± 20.0 °C
- Flash Point : 68.0 ± 21.8 °C
The presence of bromine, chlorine, and fluorine atoms in specific positions on the pyridine ring significantly influences the compound's reactivity and biological interactions.
The mechanism of action for this compound primarily involves its reactivity as an electrophile, which allows it to participate in nucleophilic substitution reactions and enzyme inhibition pathways. The halogen substituents enhance its ability to interact with various biological targets, potentially leading to antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated pyridines can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities.
Anticancer Potential
Preliminary studies suggest that this compound may influence pathways related to cancer treatment. Its structural similarities to other bioactive compounds indicate potential interactions with cancer-related enzymes and receptors, which could be pivotal in drug development efforts aimed at targeting specific cancers.
Study on Antimicrobial Efficacy
In a recent study, the antimicrobial activity of several halogenated pyridines was evaluated against common bacterial strains. The results indicated that derivatives like this compound showed promising inhibitory effects, comparable to established antimicrobial agents.
Compound Name | Antimicrobial Activity (Zone of Inhibition in mm) |
---|---|
This compound | 15 mm (E. coli) |
2-Bromo-5-chloropyridine | 18 mm (S. aureus) |
5-Chloro-3-fluoropyridine | 14 mm (P. aeruginosa) |
Enzyme Inhibition Studies
Another significant area of research involves the enzyme inhibition profile of this compound. Studies have demonstrated that halogenated pyridines can inhibit key enzymes involved in metabolic pathways linked to cancer progression. For example, enzyme assays revealed that this compound inhibited specific kinases associated with tumor growth.
Properties
IUPAC Name |
2-bromo-4-chloro-3-fluoropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUVWMNRKYGGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856199 | |
Record name | 2-Bromo-4-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155847-42-9 | |
Record name | 2-Bromo-4-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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